molecular formula C31H46N8O8 B11828510 MC-VC-Pab-NH2

MC-VC-Pab-NH2

Cat. No.: B11828510
M. Wt: 658.7 g/mol
InChI Key: CNKMVFCYQSFWSZ-HOFKKMOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

MC-VC-Pab-NH2 is synthesized through a series of chemical reactions involving the coupling of maleimide and valine-citrulline with para-aminobenzylcarbamate (PABC). The maleimide group reacts with thiol groups to form covalent bonds, while the amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes the use of specialized equipment for precise temperature and pH control, as well as purification techniques such as chromatography to isolate the final product .

Scientific Research Applications

MC-VC-Pab-NH2 is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:

Mechanism of Action

MC-VC-Pab-NH2 functions by joining cytotoxic drugs to antibodies, enabling precise delivery to target cells or proteins. The cleavable nature of the linker ensures controlled drug release, optimizing the effectiveness of ADCs. The maleimide group reacts with thiol groups, forming stable covalent bonds, while the amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MC-VC-Pab-NH2 is unique due to its specific design for controlled drug release and its ability to form stable covalent bonds with thiol groups. This makes it highly effective in the targeted delivery of cytotoxic drugs, enhancing the therapeutic potential of ADCs .

Properties

Molecular Formula

C31H46N8O8

Molecular Weight

658.7 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-(2-aminoethyl)carbamate

InChI

InChI=1S/C31H46N8O8/c1-20(2)27(38-24(40)8-4-3-5-18-39-25(41)13-14-26(39)42)29(44)37-23(7-6-16-34-30(33)45)28(43)36-22-11-9-21(10-12-22)19-47-31(46)35-17-15-32/h9-14,20,23,27H,3-8,15-19,32H2,1-2H3,(H,35,46)(H,36,43)(H,37,44)(H,38,40)(H3,33,34,45)/t23-,27-/m0/s1

InChI Key

CNKMVFCYQSFWSZ-HOFKKMOUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.